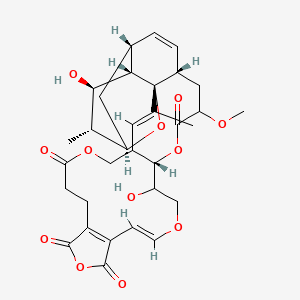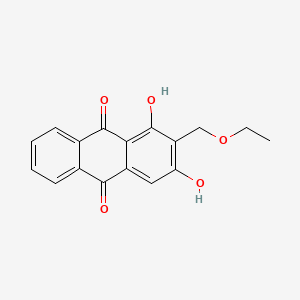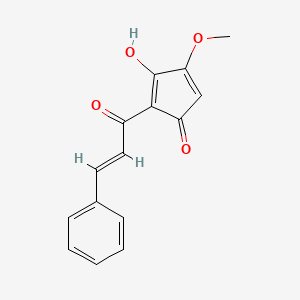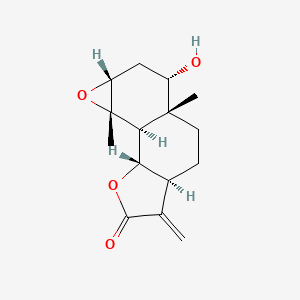
Luminamicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luminamicin is a natural product isolated from the fermentation broth of the actinomycete strain Streptomyces sp. OMR-59. It exhibits selective antibacterial activity against anaerobic bacteria, particularly species of Clostridium. This compound is structurally identical to coloradocin, which was discovered by Abbott’s group as an anti-anaerobe antibiotic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of luminamicin involves constructing a highly functionalized cis-decalin containing a bridged ether moiety. One of the essential steps in the synthetic route is the construction of a cis-decaline framework using a one-pot Michael addition-aldol reaction. Additionally, the bridged ether moiety is obtained by an intramolecular 1,6-oxa-Michael reaction of a conjugated aldehyde .
Industrial Production Methods: this compound is produced industrially through the fermentation of Streptomyces sp. OMR-59. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Luminamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes a multi-functional oxa-bridged cis-decalin ring system, a 10-membered macrolactone, and a 14-membered macrolactone with an enol ether conjugated with a maleic anhydride moiety, allows for diverse reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Luminamicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its selective antibacterial activity against anaerobic bacteria, particularly Clostridium species.
Medicine: Potential use as an antibiotic for treating infections caused by anaerobic bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Wirkmechanismus
Luminamicin is structurally and functionally similar to other natural products such as nodusmicin and nargenicin. These compounds also exhibit antibacterial activity against anaerobic bacteria. this compound’s unique structural features, including the multi-functional oxa-bridged cis-decalin ring system and the combination of 10-membered and 14-membered macrolactone rings, distinguish it from these related compounds .
Vergleich Mit ähnlichen Verbindungen
- Nodusmicin
- Nargenicin
Luminamicin’s selective activity against anaerobic bacteria and its unique structural features make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
99820-21-0 |
|---|---|
Molekularformel |
C32H38O12 |
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
(1S,2E,15E,20S,25S,28R,30R,31R,32R,33S)-19,32-dihydroxy-23-methoxy-2,31-dimethyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1 |
InChI-Schlüssel |
UGSGHHXIPUAOBJ-FUQUDWCDSA-N |
SMILES |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
Isomerische SMILES |
C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC |
Kanonische SMILES |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
coloradocin luminamicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)










![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)


